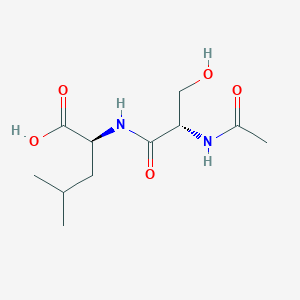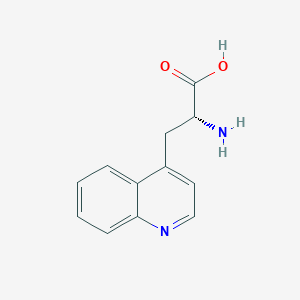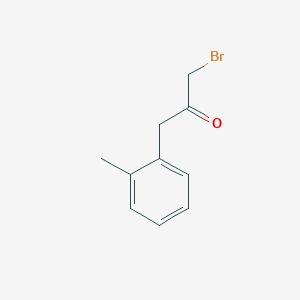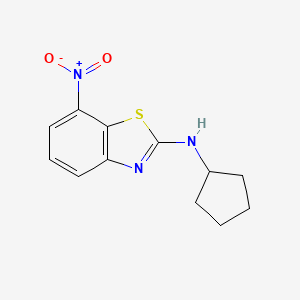![molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6](/img/structure/B12519890.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is a compound known for its unique chemical structure and properties. It features a thiourea backbone with two distinct functional groups: a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This compound is of significant interest in various fields, including organic chemistry and catalysis, due to its ability to form strong hydrogen bonds and activate substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-mercaptoethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.
Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Another compound with similar functional groups but different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in stereoselective synthesis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea is unique due to the presence of both a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl group. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
651715-45-6 |
|---|---|
Formule moléculaire |
C11H10F6N2S2 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21) |
Clé InChI |
HPQHUYZPXMCQAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)




![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)


![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
